A Comprehensive Technical Guide to 3-Fluoro-5-(methoxycarbonyl)benzoic Acid
A Comprehensive Technical Guide to 3-Fluoro-5-(methoxycarbonyl)benzoic Acid
CAS Number: 660416-36-4
This technical guide provides an in-depth overview of 3-Fluoro-5-(methoxycarbonyl)benzoic acid, a key intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Chemical and Physical Properties
3-Fluoro-5-(methoxycarbonyl)benzoic acid, also known as 5-fluoroisophthalic acid monomethyl ester, is a fluorinated aromatic carboxylic acid. The presence of a fluorine atom and two different carbonyl functionalities makes it a versatile building block in organic synthesis.
Table 1: Chemical and Physical Properties of 3-Fluoro-5-(methoxycarbonyl)benzoic acid
| Property | Value | Source |
| CAS Number | 660416-36-4 | [1] |
| Molecular Formula | C₉H₇FO₄ | [1][2] |
| Molecular Weight | 198.15 g/mol | [1][2] |
| Appearance | White to off-white powder or crystal | |
| Purity | ≥95% | [2] |
| Storage | Room temperature, in a dry and well-ventilated place | [2] |
| Solubility | No information available | |
| Melting Point | No definitive experimental value found. Similar compounds like 3-Fluoro-5-methylbenzoic acid have a melting point of 141-143 °C. | |
| Boiling Point | No information available | |
| LogP | 1.3105 | [1] |
| Topological Polar Surface Area (TPSA) | 63.6 Ų | [1] |
| Number of Hydrogen Bond Acceptors | 3 | [1] |
| Number of Hydrogen Bond Donors | 1 | [1] |
| Number of Rotatable Bonds | 2 | [1] |
Synthesis
A plausible and common method for the synthesis of 3-Fluoro-5-(methoxycarbonyl)benzoic acid is the selective mono-esterification of 5-fluoroisophthalic acid. This method takes advantage of the differential reactivity of the two carboxylic acid groups or employs statistical methods to favor the formation of the mono-ester.
Experimental Protocol: Selective Mono-esterification of 5-Fluoroisophthalic Acid
Materials:
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5-Fluoroisophthalic acid
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Methanol (as both reactant and solvent)
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A strong acid catalyst (e.g., concentrated sulfuric acid or hydrogen chloride)
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Anhydrous sodium sulfate or magnesium sulfate (for drying)
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Organic solvent for extraction (e.g., ethyl acetate)
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Saturated sodium bicarbonate solution
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Brine
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-fluoroisophthalic acid in an excess of methanol.
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Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
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Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
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Once the reaction has reached the desired conversion (favoring the mono-ester), cool the mixture to room temperature.
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Remove the excess methanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted dicarboxylic acid.
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography or recrystallization to yield pure 3-Fluoro-5-(methoxycarbonyl)benzoic acid.
Note: The yield of the mono-ester versus the di-ester can be influenced by the reaction time, temperature, and the stoichiometry of the reactants. Optimization of these parameters is crucial for maximizing the yield of the desired product.
Figure 1: General workflow for the synthesis of 3-Fluoro-5-(methoxycarbonyl)benzoic acid.
Applications in Drug Development
3-Fluoro-5-(methoxycarbonyl)benzoic acid is a valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). The incorporation of a fluorine atom into a drug molecule can significantly enhance its metabolic stability and bioavailability. The dual functional groups (a carboxylic acid and a methyl ester) on this molecule allow for selective chemical modifications, making it a versatile building block for complex drug candidates.
While specific examples of marketed drugs synthesized directly from this intermediate are not readily found in the public literature, its structural motif is present in various patented compounds with potential therapeutic applications. For instance, fluorinated benzoic acid derivatives are key components in the development of antagonists for receptors like the mGluR5 receptor, which are targets for treating neurological disorders.
Spectroscopic Data
Infrared (IR) Spectroscopy: The IR spectrum of a benzoic acid derivative typically shows characteristic absorption bands. For 3-Fluoro-5-(methoxycarbonyl)benzoic acid, the following peaks would be expected:
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O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.
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C=O stretch (carboxylic acid): A strong, sharp peak around 1710-1680 cm⁻¹.
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C=O stretch (ester): A strong, sharp peak around 1730-1715 cm⁻¹.
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C-O stretch (acid and ester): Bands in the 1300-1000 cm⁻¹ region.
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C-F stretch: An absorption in the 1400-1000 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include a singlet for the methoxy protons (~3.9 ppm), aromatic protons in the region of 7.5-8.5 ppm, and a broad singlet for the carboxylic acid proton (>10 ppm). The coupling of the aromatic protons with the fluorine atom would result in characteristic splitting patterns.
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¹³C NMR: Signals for the two carbonyl carbons (acid and ester), aromatic carbons (with C-F coupling), and the methoxy carbon would be observed.
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¹⁹F NMR: A singlet corresponding to the fluorine atom on the aromatic ring.
Safety and Handling
Safety data for 3-Fluoro-5-(methoxycarbonyl)benzoic acid is not extensively detailed. However, based on the safety information for similar fluorinated benzoic acid compounds, the following precautions should be observed:
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Hazard Statements: May cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
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Precautionary Statements:
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Avoid breathing dust/fume/gas/mist/vapors/spray.
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Wash skin thoroughly after handling.
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Use only outdoors or in a well-ventilated area.
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Wear protective gloves/protective clothing/eye protection/face protection.
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First Aid:
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If on skin: Wash with plenty of water.
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If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If inhaled: Remove person to fresh air and keep comfortable for breathing.
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If swallowed: Call a poison center or doctor if you feel unwell.
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Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Signaling Pathways
Currently, there is no publicly available information that directly links 3-Fluoro-5-(methoxycarbonyl)benzoic acid to the modulation of any specific biological signaling pathways. Its role is primarily as a synthetic intermediate, and the biological activity of the final drug molecules synthesized from it would depend on their overall structure and target.
Logical Relationships in Application
The utility of 3-Fluoro-5-(methoxycarbonyl)benzoic acid in drug discovery is based on a logical progression of its structural features leading to improved pharmacological properties of the final compound.
Figure 2: Logical relationship of molecular properties to drug development outcomes.

